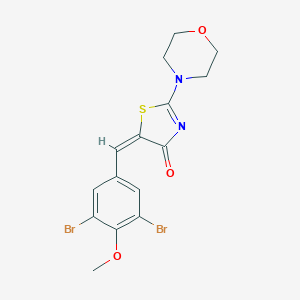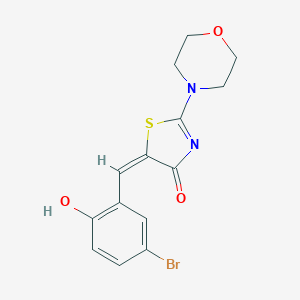![molecular formula C13H15N2O2+ B493022 2-[(4-formylphenoxy)methyl]-1,3-dimethyl-1H-imidazol-3-ium](/img/structure/B493022.png)
2-[(4-formylphenoxy)methyl]-1,3-dimethyl-1H-imidazol-3-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-formylphenoxy)methyl]-1,3-dimethyl-1H-imidazol-3-ium is a chemical compound that features a benzaldehyde moiety linked to a 1,3-dimethylimidazolium group via a methoxy bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-formylphenoxy)methyl]-1,3-dimethyl-1H-imidazol-3-ium typically involves the reaction of 4-hydroxybenzaldehyde with 1,3-dimethylimidazole in the presence of a suitable base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-formylphenoxy)methyl]-1,3-dimethyl-1H-imidazol-3-ium can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.
Major Products Formed
Oxidation: 4-[(1,3-Dimethylimidazol-1-ium-2-yl)methoxy]benzoic acid.
Reduction: 4-[(1,3-Dimethylimidazol-1-ium-2-yl)methoxy]benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-formylphenoxy)methyl]-1,3-dimethyl-1H-imidazol-3-ium has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-[(4-formylphenoxy)methyl]-1,3-dimethyl-1H-imidazol-3-ium is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: May inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: May bind to certain receptors, modulating their activity.
Reactive Oxygen Species (ROS) Generation: May induce the production of ROS, leading to oxidative stress in cells.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzaldehyde: Lacks the imidazolium group, making it less versatile in certain reactions.
1,3-Dimethylimidazole: Lacks the benzaldehyde moiety, limiting its applications in aldehyde-specific reactions.
Uniqueness
2-[(4-formylphenoxy)methyl]-1,3-dimethyl-1H-imidazol-3-ium is unique due to its combination of a benzaldehyde moiety and a 1,3-dimethylimidazolium group. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H15N2O2+ |
|---|---|
Molecular Weight |
231.27g/mol |
IUPAC Name |
4-[(1,3-dimethylimidazol-1-ium-2-yl)methoxy]benzaldehyde |
InChI |
InChI=1S/C13H15N2O2/c1-14-7-8-15(2)13(14)10-17-12-5-3-11(9-16)4-6-12/h3-9H,10H2,1-2H3/q+1 |
InChI Key |
FNUFPEMRWUCGGZ-UHFFFAOYSA-N |
SMILES |
CN1C=C[N+](=C1COC2=CC=C(C=C2)C=O)C |
Canonical SMILES |
CN1C=C[N+](=C1COC2=CC=C(C=C2)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one](/img/structure/B492939.png)


![2-{4-[(2-tert-butyl-2-methyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]phenoxy}-N-phenylacetamide](/img/structure/B492943.png)
![10-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}-7-(3-fluorophenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B492945.png)
![2-{4-[(2,4-dioxo-1,5-dioxaspiro[5.5]undec-3-ylidene)methyl]phenoxy}-N-phenylacetamide](/img/structure/B492947.png)
![2-{4-[(2-butyl-2-methyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]phenoxy}-N-phenylacetamide](/img/structure/B492948.png)
![(10E)-10-(3,4-dimethoxybenzylidene)-7-(3-fluorophenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B492950.png)
![10-[(1-ethyl-1H-indol-3-yl)methylene]-7-(3-fluorophenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B492951.png)
![10-{2-[(2-fluorobenzyl)oxy]benzylidene}-7-(3-fluorophenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B492955.png)
![10-[2-(benzyloxy)benzylidene]-7-(3-fluorophenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B492957.png)
![(10Z)-10-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}-7-(3-fluorophenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B492959.png)
![3-[5-[(E)-[11-(3-fluorophenyl)-13-oxo-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-14-ylidene]methyl]furan-2-yl]benzoic acid](/img/structure/B492960.png)
![(10Z)-10-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-(thiophen-2-yl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B492961.png)
